molecular formula C18H21N5O2 B2814883 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide CAS No. 899995-82-5

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide

Cat. No.: B2814883
CAS No.: 899995-82-5
M. Wt: 339.399
InChI Key: AZVRQINHWLFYBU-UHFFFAOYSA-N
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Description

“N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide” is a pyrazolopyrimidine derivative characterized by a tert-butyl group at the N1 position and an acetamide-linked m-tolyl (3-methylphenyl) substituent. Pyrazolopyrimidines are heterocyclic compounds of significant pharmaceutical interest due to their structural resemblance to purines, enabling interactions with biological targets such as kinases and folate receptors .

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-12-6-5-7-13(8-12)9-15(24)21-22-11-19-16-14(17(22)25)10-20-23(16)18(2,3)4/h5-8,10-11H,9H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVRQINHWLFYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article will delve into its synthesis, biological activity, and potential therapeutic applications, supported by data tables and case studies.

1. Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core fused with an acetamide moiety. The presence of the tert-butyl group enhances lipophilicity, potentially improving solubility and biological activity. The IUPAC name highlights the various functional groups present in the molecule.

2. Synthesis

The synthesis of this compound typically involves cyclization reactions starting from 5-amino-1H-pyrazole derivatives and carboxhydrazides. Common methodologies include:

  • Cyclization Reactions : Utilizing various reagents to form the pyrazolo[3,4-d]pyrimidine scaffold.
  • Ultrasonic-Assisted Reactions : Employing ultrasonic energy to enhance yields in similar heterocyclic compounds.

3. Biological Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities, including:

  • Antitumor Activity : Several studies have reported that pyrazolo[3,4-d]pyrimidine derivatives demonstrate significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The structural characteristics suggest potential efficacy against bacterial and viral pathogens.

Table 1: Summary of Biological Activities

Compound NameBiological ActivityReference
This compoundAntitumor (suggested)
N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-2-(o-tolyloxy)acetamideAntitumor
5-Acetyl-4-amino-pyrimidinesAntiviral
4,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one derivativesAntimicrobial & Anticancer

While specific mechanisms for this compound are not fully elucidated in current literature, related compounds have shown the following modes of action:

  • Enzyme Inhibition : Some derivatives inhibit enzymes such as Aldehyde Dehydrogenase (ALDH), which is implicated in chemotherapy resistance.

Case Study: ALDH Inhibition

A study highlighted that similar pyrazolo[3,4-d]pyrimidine compounds inhibited ALDH isoforms effectively in ovarian cancer models. This suggests that this compound may also possess similar properties worth investigating further .

5. Future Research Directions

Given the promising structural characteristics and preliminary biological data, future research should focus on:

  • In Vitro Studies : To confirm antitumor and antimicrobial efficacy across various cell lines.
  • Mechanistic Studies : To elucidate specific pathways affected by this compound.
  • Pharmacokinetic Profiling : To assess absorption, distribution, metabolism, and excretion (ADME) properties.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Pyrazolopyrimidine derivatives often exhibit bioactivity modulated by substituent variations. Key structural comparisons include:

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Pyrazolo[3,4-d]pyrimidine N1: tert-butyl; C5: 2-(m-tolyl)acetamide Not reported Acetamide linker enhances solubility; m-tolyl may improve lipophilicity
tert-butyl 2-(5-amino-3-(4-fluorophenyl)-1H-pyrazol-4-yl)acetate Pyrazole C3: 4-fluorophenyl; C4: tert-butyl acetate Not reported Ester group instead of acetamide; fluorophenyl enhances metabolic stability
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Pyrazolo[3,4-d]pyrimidine N1: 4-fluoro-2-hydroxyphenyl; C6: tert-butyl Not reported Hydroxyl group increases hydrogen-bonding capacity
Example 75 (chromenone-pyrazolopyrimidine) Pyrazolo[3,4-d]pyrimidine N1: ethyl-chromenone; C3: thiazole 615.7 (M+1) Chromenone moiety may confer fluorescence; thiazole enhances bioavailability

Key Observations :

  • Unlike fluorophenyl-substituted derivatives (e.g., ), the m-tolyl group may reduce polarity, enhancing membrane permeability.
  • Tert-butyl groups are common across analogues, likely stabilizing the pyrazolopyrimidine core against metabolic degradation .

Key Observations :

  • The target compound’s synthesis may resemble Example 75 , utilizing palladium-catalyzed cross-coupling for aryl group introduction.
  • Hydrazine-mediated cyclization (as in ) is a common strategy for pyrazole ring formation but may require optimization for pyrazolopyrimidine systems.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of pyrazolo[3,4-d]pyrimidine derivatives like this compound to improve yield and purity?

  • Methodological Answer :

  • Utilize multi-step synthetic routes involving condensation of 1H-pyrazole-5-amines with β-oxoesters, followed by regioselective cyclization to form the tricyclic core .
  • Optimize reaction parameters: temperature (reflux vs. room temperature), solvent polarity (DMF for solubility vs. THF for selectivity), and catalysts (e.g., p-toluenesulfonic acid for cyclization) .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and final products via recrystallization (ethanol/water mixtures) .

Q. What spectroscopic and computational methods are critical for confirming the structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to assign aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 385.424) .
  • X-ray crystallography : Resolve the fused pyrazolo-pyrimidine core and tert-butyl orientation for stereochemical validation .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer :

  • Kinase inhibition assays : Measure IC50_{50} values against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
  • Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, A549) via MTT assays at 48–72 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

  • Methodological Answer :

  • Synthesize analogs with systematic substitutions (e.g., replacing m-tolyl with 4-chlorophenyl or 4-methoxyphenyl) and compare activity profiles .
  • Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding affinities to target enzymes .
  • Validate experimentally via dose-response curves and thermal shift assays to assess target engagement .

Q. What mechanistic approaches elucidate the compound’s enzyme inhibition mode (competitive vs. allosteric)?

  • Methodological Answer :

  • Enzyme kinetics : Perform Lineweaver-Burk plots with varying substrate concentrations to identify inhibition type .
  • X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., PDE4B) to visualize binding pockets .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kon_\text{on}, koff_\text{off}) to quantify affinity .

Q. How can stability under physiological conditions (pH, temperature) be systematically assessed?

  • Methodological Answer :

  • Forced degradation studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition >200°C suggests robustness) .
  • Plasma stability assays : Test half-life in human plasma at 37°C to predict in vivo stability .

Addressing Data Contradictions

Q. How to resolve conflicting reports on substituent effects (e.g., m-tolyl vs. 4-chlorophenyl on bioactivity)?

  • Methodological Answer :

  • Comparative SAR : Synthesize both analogs under identical conditions and test in parallel assays to isolate substituent effects .
  • Cryo-EM or NMR : Compare target-bound conformations to identify steric/electronic interactions caused by substituents .
  • Meta-analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) to identify trends in substituent contributions .

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